molecular formula C10H12N2 B1432304 (4-Methyl-1H-indol-5-yl)methanamine CAS No. 1369368-84-2

(4-Methyl-1H-indol-5-yl)methanamine

Cat. No.: B1432304
CAS No.: 1369368-84-2
M. Wt: 160.22 g/mol
InChI Key: DYHYJNJAARZBQV-UHFFFAOYSA-N
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Description

(4-Methyl-1H-indol-5-yl)methanamine is a substituted indole derivative featuring a methyl group at the 4-position of the indole ring and a methanamine (-CH₂NH₂) moiety at the 5-position. Its CAS registry number is 1369368-84-2, and it is commercially available with a purity of 95% .

Properties

IUPAC Name

(4-methyl-1H-indol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-5,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHYJNJAARZBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1H-indol-5-yl)methanamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. One common route involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. For instance, the reaction of 4-methylphenylhydrazine with formaldehyde in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1H-indol-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted indole derivatives .

Scientific Research Applications

Anticancer Properties

Research has highlighted the potential anticancer effects of (4-Methyl-1H-indol-5-yl)methanamine and its derivatives. Key findings include:

  • Mechanism of Action : Compounds related to this indole derivative have shown significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). For example, a derivative demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating potent activity against breast cancer cells.
  • Induction of Apoptosis : Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tubulin polymerization, similar to colchicine's action. This property makes them potential candidates for developing new anticancer therapies .

Neuropharmacological Effects

Indole derivatives, including this compound, are being investigated for their neuropharmacological effects:

  • Serotonin Receptor Interaction : These compounds may interact with serotonin receptors, leading to mood enhancement and anxiolytic effects. This interaction suggests their potential use in treating neurological disorders such as depression and anxiety .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Activity : Various studies have reported that derivatives of indole exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain compounds showed minimum inhibitory concentration (MIC) values ranging from 0.56 to 4.17 μM against Bacillus cereus and Staphylococcus aureus .

Table: Summary of Research Findings on this compound

Study FocusFindingsReference
Anticancer ActivityIC50 of 0.34 μM against MCF-7 cells; induces apoptosis and inhibits tubulin polymerization
Neuropharmacological EffectsPotential anxiolytic effects through serotonin receptor interaction
Antimicrobial ActivityEffective against Gram-positive bacteria with MIC values between 0.56–4.17 μM

Mechanism of Action

The mechanism of action of (4-Methyl-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Methyl-Substituted Indolyl Methanamines

The position of the methyl group on the indole ring significantly influences molecular properties. Key analogs include:

Compound Name Substituent Position CAS Number Molecular Formula Molecular Weight Key Notes
(4-Methyl-1H-indol-5-yl)methanamine 4-Me, 5-CH₂NH₂ 1369368-84-2 C₁₀H₁₂N₂ 160.22 g/mol High purity (95%); structural focus here
(1-Methyl-1H-indol-5-yl)methanamine 1-Me, 5-CH₂NH₂ 5192-03-0 C₁₀H₁₂N₂ 160.22 g/mol Similarity score: 0.92; altered steric effects due to N-methylation
(6-Methyl-1H-indol-5-yl)methanamine 6-Me, 5-CH₂NH₂ 1368355-69-4 C₁₀H₁₂N₂ 160.22 g/mol Lower commercial availability; positional isomer
(7-Methyl-1H-indol-5-yl)methanamine 7-Me, 5-CH₂NH₂ 1401726-44-0 C₁₀H₁₂N₂ 160.22 g/mol Potential differences in π-stacking interactions

Key Findings :

  • Similarity Scores : Computational analyses indicate high similarity (0.92) between the 4-methyl and 1-methyl derivatives, suggesting overlapping pharmacophoric features .

Functional Group Modifications on the Indole Scaffold

Methoxy-Substituted Analogs
  • (5-Methoxy-1H-indol-3-yl)methylamine (CAS 1114597-59-9): Features a methoxy group at the 5-position and a methanamine at the 3-position.
Halogenated Derivatives
  • 1-[(4-Chlorophenyl)methyl]-1H-indol-5-amine (CAS 1152866-42-6): Incorporates a chlorophenyl group, enhancing lipophilicity and possibly metabolic stability due to the electronegative chlorine atom .
Partially Saturated Indoles

    Biological Activity

    (4-Methyl-1H-indol-5-yl)methanamine, also known as 4-Methylindole-5-methanamine, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activities of this compound, summarizing key findings from recent research, including its antimicrobial, anticancer, and neuroprotective properties.

    This compound is characterized by the following chemical structure:

    C9H12N\text{C}_9\text{H}_{12}\text{N}

    This structure includes an indole moiety, which is known for its diverse biological activities. The methyl group at the 4-position enhances its lipophilicity and may influence its interaction with biological targets.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. A notable investigation demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be significantly lower than those of many conventional antibiotics, indicating its potential as a novel antimicrobial agent.

    Pathogen MIC (µg/mL) Reference
    Methicillin-resistant S. aureus≤ 0.25
    Escherichia coli16

    Anticancer Properties

    The anticancer activity of this compound has also been investigated extensively. In vitro studies revealed that the compound exhibited significant antiproliferative effects on several cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these cell lines were reported to be in the low micromolar range, suggesting strong potential for further development as a chemotherapeutic agent.

    Cell Line IC50 (µM) Mechanism of Action Reference
    HeLa0.52Induces apoptosis and cell cycle arrest
    MCF-70.34Inhibits tubulin polymerization
    HT-290.86Induces apoptosis

    Neuroprotective Effects

    In addition to its antimicrobial and anticancer properties, this compound has shown neuroprotective effects in preclinical models. Studies indicate that it may enhance neuronal survival under stress conditions, potentially through mechanisms involving the modulation of oxidative stress pathways and inflammation.

    Case Studies

    Several case studies have documented the biological activity of this compound:

    • Antimicrobial Efficacy Against MRSA : A study conducted by researchers evaluated the compound's effectiveness against MRSA strains isolated from clinical samples. Results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in MRSA pathogenicity .
    • Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, this compound was found to induce apoptosis through reactive oxygen species (ROS) generation and activation of caspase pathways. This highlights its potential as an adjunct therapy in cancer treatment .
    • Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound improved cognitive function and reduced neuronal loss in models of neurodegenerative diseases, suggesting a promising avenue for treating conditions like Alzheimer's disease .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (4-Methyl-1H-indol-5-yl)methanamine
    Reactant of Route 2
    (4-Methyl-1H-indol-5-yl)methanamine

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.